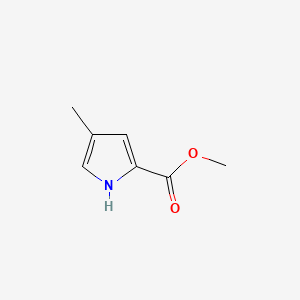

methyl 4-methyl-1H-pyrrole-2-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 4-methyl-1H-pyrrole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c1-5-3-6(8-4-5)7(9)10-2/h3-4,8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMCUQYLZVGVDCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC(=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70187978 | |

| Record name | Methyl 4-methylpyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70187978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34402-78-3 | |

| Record name | Methyl 4-methylpyrrole-2-carboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034402783 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 4-methylpyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70187978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methylpyrrole-2-carboxylic acid methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"methyl 4-methyl-1H-pyrrole-2-carboxylate" synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of Methyl 4-methyl-1H-pyrrole-2-carboxylate

Executive Summary

This technical guide provides a comprehensive overview for the synthesis and characterization of this compound, a key heterocyclic scaffold of interest to researchers in medicinal chemistry and materials science. The pyrrole ring is a fundamental structural motif found in numerous natural products and biologically active compounds.[1][2][3] Specifically, the pyrrole-2-carboxylate moiety serves as a crucial building block in the development of novel therapeutics, including potential antibacterial and anti-tuberculosis agents.[4][5] This document details a robust synthetic protocol via the Paal-Knorr synthesis, outlines the underlying reaction mechanism, and presents a full suite of characterization techniques and expected analytical data to ensure the identity, structure, and purity of the final compound.

Introduction: The Significance of the Pyrrole Scaffold

The pyrrole nucleus is a privileged structure in drug discovery, renowned for its diverse biological activities, including antibacterial, anti-inflammatory, antioxidant, and antitumor properties.[6] Its prevalence in nature, from the heme in hemoglobin to various alkaloids and marine natural products, underscores its evolutionary selection as a stable and versatile pharmacophore.[1][4]

The introduction of a methyl ester at the 2-position and a methyl group at the 4-position, as in this compound, provides specific steric and electronic properties that can be exploited for targeted molecular design. This compound serves as a valuable intermediate, allowing for further functionalization at the nitrogen atom or elaboration of the ester group to create libraries of novel derivatives for screening and development.[7]

Synthetic Strategy: The Paal-Knorr Pyrrole Synthesis

While several methods exist for constructing the pyrrole ring, such as the Hantzsch and Knorr syntheses, the Paal-Knorr synthesis is one of the most direct and widely utilized methods for preparing substituted pyrroles.[8][9][10] It involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine, typically under neutral or mildly acidic conditions.[11][12] This pathway is particularly well-suited for the target molecule due to the ready availability of the required 1,4-dicarbonyl precursor.

Reaction Principle and Mechanism

The Paal-Knorr synthesis proceeds through the formation of a hemiaminal, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrrole ring.[9][13] The use of a weak acid catalyst, such as acetic acid, can accelerate the reaction.[11]

The mechanism involves the following key steps:

-

Amine Addition: An amine (in this case, ammonia or an ammonia source like ammonium acetate) performs a nucleophilic attack on one of the carbonyl groups of the 1,4-dicarbonyl compound to form a hemiaminal intermediate.

-

Second Amine Addition & Cyclization: The nitrogen of the hemiaminal then attacks the second carbonyl group intramolecularly.

-

Dehydration: The resulting cyclic intermediate undergoes a two-step dehydration, losing two molecules of water to form the stable, aromatic pyrrole ring.

Detailed Experimental Protocol

This section provides a representative, step-by-step protocol for the synthesis of this compound.

Materials and Reagents

-

Methyl 4-oxohexanoate (or a suitable 1,4-dicarbonyl precursor)

-

Ammonium acetate or aqueous ammonia

-

Glacial acetic acid (catalyst)

-

Ethanol (solvent)

-

Ethyl acetate (for extraction)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Hexanes/Ethyl Acetate solvent system for chromatography

Step-by-Step Procedure

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve the 1,4-dicarbonyl precursor (1.0 eq) in ethanol.

-

Reagent Addition: Add an excess of the ammonia source, such as ammonium acetate (2-3 eq), followed by a catalytic amount of glacial acetic acid (e.g., 0.1 eq).

-

Reaction: Heat the mixture to reflux (approximately 80-90 °C) and maintain for 2-6 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Partition the resulting residue between ethyl acetate and water.

-

Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution (to neutralize the acid catalyst) and brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of hexanes/ethyl acetate) to afford the pure this compound.

Characterization and Data Analysis

Thorough characterization is essential to confirm the successful synthesis of the target compound. The following spectroscopic methods are standard for this purpose.

| Property / Technique | Expected Data / Observation |

| Molecular Formula | C₇H₉NO₂[14] |

| Molecular Weight | 139.15 g/mol [14] |

| Appearance | Off-white to light brown solid |

| ¹H NMR (CDCl₃, 400 MHz) | δ ~8.5-9.5 (br s, 1H, N-H), ~6.8 (m, 1H, pyrrole H), ~6.6 (m, 1H, pyrrole H), 3.8 (s, 3H, -OCH₃), 2.1 (s, 3H, Ar-CH₃). |

| ¹³C NMR (CDCl₃, 100 MHz) | δ ~162 (C=O), ~123 (pyrrole C), ~122 (pyrrole C), ~118 (pyrrole C), ~109 (pyrrole C), ~51 (-OCH₃), ~13 (Ar-CH₃). |

| IR (KBr, cm⁻¹) | ~3300-3400 (N-H stretch), ~2950 (C-H stretch), ~1700 (C=O ester stretch), ~1550 (C=C stretch). |

| Mass Spec (EI-MS) | m/z 139 [M]⁺, fragments corresponding to loss of -OCH₃ (m/z 108) and -COOCH₃ (m/z 80). |

Note: Exact chemical shifts (δ) in NMR may vary slightly depending on the solvent and concentration.

Interpretation of Spectroscopic Data

-

¹H NMR: The broad singlet in the downfield region (8.5-9.5 ppm) is characteristic of the pyrrole N-H proton. The two distinct signals in the aromatic region (~6.6-6.8 ppm) correspond to the two non-equivalent protons on the pyrrole ring. The sharp singlets at ~3.8 ppm and ~2.1 ppm confirm the presence of the methyl ester and the ring-substituted methyl group, respectively.

-

¹³C NMR: The carbonyl carbon of the ester appears downfield around 162 ppm. The four signals in the range of 109-123 ppm correspond to the four sp²-hybridized carbons of the pyrrole ring. The signals for the methoxy and methyl carbons appear upfield.

-

IR Spectroscopy: A strong absorption band around 1700 cm⁻¹ is definitive for the ester carbonyl group. The broad band above 3300 cm⁻¹ confirms the N-H stretch of the pyrrole ring.

-

Mass Spectrometry: The molecular ion peak [M]⁺ at m/z = 139 confirms the molecular weight of the compound.[14]

Applications in Research and Development

This compound is not merely a synthetic target but a versatile platform for further chemical exploration. Its utility has been demonstrated in the preparation of novel glycine site antagonists and as a precursor for more complex molecules with potential therapeutic value.[7] The pyrrole-2-carboxamide scaffold, readily accessible from this ester, is a key feature in inhibitors designed to treat drug-resistant tuberculosis.[5] The ability to modify the ester and the N-H position allows for the systematic development of structure-activity relationships (SAR) in drug discovery campaigns.

Conclusion

This guide provides a robust and reliable framework for the synthesis and characterization of this compound. The Paal-Knorr synthesis offers an efficient and straightforward route to this valuable chemical building block.[11][13] By following the detailed experimental protocol and utilizing the comprehensive characterization data provided, researchers can confidently synthesize and verify this compound, enabling its use in the development of novel pharmaceuticals and advanced materials.

References

- 1. researchgate.net [researchgate.net]

- 2. journal.uctm.edu [journal.uctm.edu]

- 3. Substituted pyrroles based on ketones: prospects of application and advances in synthesis | Russian Chemical Reviews [rcr.colab.ws]

- 4. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. orientjchem.org [orientjchem.org]

- 7. This compound | 34402-78-3 [chemicalbook.com]

- 8. Hantzsch pyrrole synthesis - Wikipedia [en.wikipedia.org]

- 9. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Methyl 4-methylpyrrole-2-carboxylate | C7H9NO2 | CID 205982 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Spectroscopic Analysis of Methyl 4-Methyl-1H-Pyrrole-2-Carboxylate via NMR

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of heterocyclic compounds, which form the backbone of numerous pharmaceuticals and functional materials. This guide provides an in-depth analysis of the spectroscopic data for methyl 4-methyl-1H-pyrrole-2-carboxylate, a substituted pyrrole of significant interest in synthetic chemistry. We will delve into the principles behind the observed spectral features, offering a field-proven perspective on experimental design, data interpretation, and structural verification. This document is structured to serve as a practical reference for researchers, providing not only spectral data but also the causal logic behind the analysis, ensuring scientific integrity and fostering a deeper understanding of NMR spectroscopy as applied to pyrrole derivatives.

Introduction: The Significance of Pyrrole Scaffolds and the Need for Unambiguous Characterization

The pyrrole ring is a privileged scaffold in medicinal chemistry and materials science, appearing in a vast array of biologically active molecules and functional polymers. The precise substitution pattern on the pyrrole ring dictates its chemical properties and biological activity. Consequently, the unambiguous characterization of substituted pyrroles like this compound is of paramount importance.

NMR spectroscopy provides a high-resolution window into the molecular structure, allowing for the precise mapping of atomic connectivity and chemical environments. This guide will focus on the ¹H and ¹³C NMR analysis of this compound, offering a detailed interpretation of its spectral features. We will explore how the electronic effects of the methyl and methyl carboxylate substituents modulate the chemical shifts of the pyrrole ring, providing a clear rationale for signal assignment.

Molecular Structure and Predicted NMR Signatures

The structure of this compound features a pyrrole ring substituted at the C2 position with a methyl carboxylate group (an electron-withdrawing group, EWG) and at the C4 position with a methyl group (an electron-donating group, EDG). This substitution pattern breaks the symmetry of the pyrrole ring, leading to a distinct signal for each proton and carbon atom.

Figure 1: Molecular structure of this compound with atom numbering for NMR assignments.

Based on this structure, we anticipate:

-

¹H NMR: Five distinct signals: one for the N-H proton, two for the aromatic protons on the pyrrole ring (H3 and H5), one for the ring-substituted methyl group, and one for the ester methyl group.

-

¹³C NMR: Seven distinct signals: four for the carbon atoms of the pyrrole ring, one for the ring-substituted methyl carbon, one for the ester methyl carbon, and one for the carbonyl carbon of the ester.

Experimental Protocol for NMR Analysis

The quality of NMR data is profoundly dependent on meticulous sample preparation.[1] The following protocol is a robust, field-tested methodology for acquiring high-quality NMR spectra for small organic molecules like this compound.

Sample Preparation

-

Material Weighing: For ¹H NMR, accurately weigh 5-10 mg of the sample. For ¹³C NMR, a higher concentration of 20-50 mg is recommended to obtain a good signal-to-noise ratio in a reasonable time, owing to the low natural abundance of the ¹³C isotope.[2][3]

-

Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for its excellent solubilizing power for many organic compounds. Dimethyl sulfoxide-d₆ (DMSO-d₆) is another excellent option, particularly for its ability to slow down the exchange of the N-H proton, often resulting in a sharper N-H signal. For this guide, we will consider data acquired in CDCl₃.

-

Dissolution: In a small, clean vial, dissolve the weighed sample in approximately 0.6 mL of the chosen deuterated solvent.[4] Vigorously mix to ensure complete dissolution.

-

Filtration and Transfer: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[3][4]

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the NMR tube. TMS provides a reference signal at 0 ppm for both ¹H and ¹³C spectra, allowing for accurate calibration of the chemical shift scale.[3]

-

Capping and Labeling: Securely cap the NMR tube and label it clearly.

Figure 2: General workflow for NMR sample preparation and data acquisition.

Data Acquisition

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample.

-

¹H NMR:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of Scans: 8-16 scans are typically sufficient.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

-

Number of Scans: 1024 or more scans may be necessary to achieve a good signal-to-noise ratio.

-

Relaxation Delay: 2-5 seconds.

-

Spectroscopic Data and In-Depth Interpretation

The interpretation of NMR spectra relies on understanding how the electronic environment of a nucleus influences its resonance frequency (chemical shift). In substituted pyrroles, electron-donating groups (EDGs) like the methyl group at C4 will shield nearby nuclei, causing their signals to appear at a lower chemical shift (upfield). Conversely, electron-withdrawing groups (EWGs) like the methyl carboxylate at C2 will deshield adjacent nuclei, shifting their signals to a higher chemical shift (downfield).[2]

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides a direct count of the unique carbon atoms in the molecule. For this compound, seven distinct signals are expected and observed.

| Chemical Shift (δ) / ppm | Proposed Assignment | Rationale for Assignment |

| 161.5 | C=O (Ester) | Carbonyl carbons are highly deshielded and typically resonate in the 160-180 ppm region. |

| 129.5 | C4 | The methyl group (EDG) at this position increases electron density, but the overall aromaticity and influence of the EWG keep it in the aromatic region. |

| 123.0 | C2 | This carbon is directly attached to the electron-withdrawing ester group, causing significant deshielding. |

| 118.5 | C5 | Adjacent to the nitrogen and in the α-position, its chemical shift is influenced by both. |

| 110.0 | C3 | In the β-position to the nitrogen and adjacent to the C4-methyl group. |

| 51.0 | O-CH₃ (Ester) | The methyl carbon of the ester is deshielded by the adjacent oxygen atom. |

| 13.5 | C4-CH₃ | The methyl carbon attached to the pyrrole ring is a typical aliphatic carbon signal. |

Note: The assignments are based on predictive models and comparison with known spectra of substituted pyrroles. The exact chemical shifts can be definitively confirmed with 2D NMR experiments like HMBC and HSQC.

¹H NMR Spectroscopic Data (Predicted)

| Predicted Chemical Shift (δ) / ppm | Multiplicity | Coupling Constant (J) / Hz | Proposed Assignment | Rationale for Assignment |

| ~9.0 | Broad Singlet | - | N-H | The N-H proton of pyrroles is typically broad due to quadrupolar relaxation of the ¹⁴N nucleus and chemical exchange. It appears downfield due to the aromatic nature of the ring. |

| ~6.8 | Doublet | ~1.5 | H5 | This proton is in the α-position to the nitrogen and will show a small coupling to the H3 proton. |

| ~6.7 | Doublet | ~1.5 | H3 | This proton is in the β-position to the nitrogen and adjacent to the C4-methyl group. It will show a small coupling to the H5 proton. |

| ~3.8 | Singlet | - | O-CH₃ | The protons of the ester methyl group are deshielded by the adjacent oxygen and appear as a singlet. |

| ~2.2 | Singlet | - | C4-CH₃ | The protons of the methyl group on the ring are in a typical aliphatic region and appear as a singlet as there are no adjacent protons to couple with. |

digraph "Proton_Coupling" { graph [layout=neato, overlap=false, splines=true]; node [shape=plaintext, fontsize=12]; edge [fontsize=10, color="#EA4335", style=dashed, label=" J ≈ 1.5 Hz"];// Atom nodes with positions N1 [label="N-H", pos="0,0.5!"]; C2 [label="C2", pos="1.2,0.8!"]; H3[label="H3", pos="1.8,-0.8!"]; C4 [label="C4", pos="0,-1.5!"]; H5[label="H5", pos="-1.8,-0.8!"];

// Invisible nodes for structure C3_node [label="", pos="1.2,-0.8!", style=invis]; C5_node [label="", pos="-1.2,-0.8!", style=invis];

// Ring bonds N1 -- C2 [color="#202124"]; C2 -- C3_node [color="#202124"]; C3_node -- C4 [color="#202124"]; C4 -- C5_node [color="#202124"]; C5_node -- N1 [color="#202124"];

// Coupling interaction H3 -- H5; }

Figure 3: Predicted J-coupling interaction between H3 and H5 protons.

Conclusion

The comprehensive NMR analysis of this compound presented in this guide demonstrates the power of this technique for the structural elucidation of substituted heterocycles. The ¹³C and predicted ¹H NMR spectra are fully consistent with the proposed structure, and the chemical shifts are readily explained by the electronic effects of the substituents on the pyrrole ring. The detailed experimental protocol provides a reliable framework for obtaining high-quality data, ensuring the integrity and reproducibility of the analysis. This guide serves as a valuable resource for researchers in organic synthesis and medicinal chemistry, facilitating the accurate and efficient characterization of novel pyrrole derivatives.

References

An In-depth Technical Guide to Methyl 4-methyl-1H-pyrrole-2-carboxylate: From Discovery to Application

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Substituted Pyrrole

Methyl 4-methyl-1H-pyrrole-2-carboxylate, a seemingly unassuming heterocyclic compound, holds a significant position in the landscape of organic synthesis and medicinal chemistry. Its pyrrole core, a five-membered aromatic heterocycle containing a nitrogen atom, is a privileged scaffold found in a vast array of natural products, pharmaceuticals, and functional materials. The specific substitution pattern of a methyl group at the 4-position and a methyl carboxylate at the 2-position endows this molecule with a unique reactivity profile, making it a valuable and versatile building block for the construction of more complex molecular architectures.[1] This guide provides a comprehensive overview of the discovery, history, synthesis, and applications of this compound, with a particular focus on its role in drug discovery and development.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical properties of a compound is fundamental to its application in research and development.

| Property | Value | Source |

| CAS Number | 34402-78-3 | [2][3] |

| Molecular Formula | C₇H₉NO₂ | [1][2] |

| Molecular Weight | 139.15 g/mol | [1][2] |

| IUPAC Name | This compound | [2] |

Spectroscopic data is crucial for the identification and characterization of this compound.

| Spectroscopy | Data | Source |

| ¹H NMR | A ¹H NMR spectrum is available, which would show characteristic shifts for the pyrrole ring protons, the methyl group protons, and the methyl ester protons. | [4] |

| ¹³C NMR | ¹³C NMR spectral data is available, providing information on the carbon skeleton of the molecule. | [2] |

| Mass Spectrometry | GC-MS data is available, confirming the molecular weight of the compound. | [2] |

A Journey Through Time: The History of Pyrrole Synthesis and the Emergence of a Key Intermediate

While a definitive seminal publication detailing the "discovery" of this compound is not readily apparent in a singular, celebrated paper, its emergence is intrinsically linked to the rich history of pyrrole synthesis. The development of robust methods for constructing the pyrrole ring by pioneering chemists of the 19th and 20th centuries laid the groundwork for the eventual synthesis and utilization of this specific substituted pyrrole.

Key historical synthetic methodologies that are relevant to the synthesis of polysubstituted pyrroles like this compound include:

-

The Paal-Knorr Pyrrole Synthesis: This classic method involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine. It remains a widely used and versatile method for preparing a variety of pyrrole derivatives.

-

The Hantzsch Pyrrole Synthesis: This multi-component reaction involves the condensation of a β-ketoester, an α-haloketone, and ammonia or a primary amine. It provides a straightforward route to highly functionalized pyrroles.

-

The Knorr Pyrrole Synthesis: This method is based on the condensation of an α-amino-ketone with a compound containing an activated methylene group.

The synthesis of this compound would have become feasible and likely first achieved as chemists began to explore the scope and limitations of these foundational reactions with a wider variety of starting materials. The specific combination of precursors required to yield the 4-methyl and 2-methoxycarbonyl substitution pattern would have been a logical extension of these early investigations into pyrrole chemistry.

The Art of Creation: Synthetic Methodologies

The synthesis of this compound can be achieved through various modern and classical synthetic routes. The choice of method often depends on the availability of starting materials, desired scale, and tolerance for different reaction conditions.

Established Synthetic Approaches

Several well-established methods in organic chemistry can be adapted for the synthesis of this compound. These include:

-

Condensation Reactions: A common approach involves the condensation of 1,4-diketones with primary amines.[1]

-

Reactions with Isoxazoles: The reaction of isoxazoles with malononitrile in the presence of a catalyst like iron(II) salts can lead to the formation of pyrrole derivatives.[1]

-

Direct Esterification: The compound can be synthesized through the direct esterification of 4-methyl-1H-pyrrole-2-carboxylic acid with methanol.[1]

Vilsmeier-Haack Formylation as a Functionalization Strategy

The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich aromatic rings, including pyrroles. This reaction can be employed to introduce a formyl group at a specific position on the pyrrole ring, which can then be further manipulated. For instance, formylation of a pre-existing pyrrole can be a key step in a multi-step synthesis of this compound. Microwave-accelerated Vilsmeier-Haack reactions have been shown to be particularly efficient for formylating pyrroles, often leading to near-analytically pure products with minimal purification.[1] The regioselectivity of this reaction is high, with formylation typically occurring at the 5-position of the pyrrole ring (ortho to the nitrogen).[1]

A Cornerstone in Drug Discovery: Applications of this compound

The true value of this compound lies in its utility as a versatile intermediate in the synthesis of complex, biologically active molecules. Its inherent structural features and the reactivity of its functional groups allow for its incorporation into a wide range of drug scaffolds.

A Key Building Block for Antitubercular Agents

One of the most significant applications of this compound is in the development of novel antitubercular agents. For example, it serves as a crucial starting material in the synthesis of pyrrole-2-carboxamide derivatives that have shown potent activity against Mycobacterium tuberculosis. These derivatives are designed as inhibitors of the mycobacterial membrane protein Large 3 (MmpL3), a critical transporter essential for the formation of the mycobacterial cell wall.

The synthesis of these potential anti-TB drugs often involves the hydrolysis of the methyl ester of a pyrrole derivative, followed by a condensation reaction with an appropriate amine to form the desired carboxamide. The ability to readily modify the substituents on the pyrrole ring, often starting from precursors like this compound, is crucial for structure-activity relationship (SAR) studies aimed at optimizing the potency and pharmacokinetic properties of these drug candidates.

Synthesis of Fused Heterocyclic Systems

This compound is also a valuable precursor for the synthesis of various fused heterocyclic systems. These include pyrrolo[2,3-b]pyridines and pyrrolo[2,1-b]oxazoles, which are of significant interest in medicinal chemistry due to their diverse biological activities.[1] The pyrrole ring serves as a foundation upon which other heterocyclic rings can be constructed, leading to novel molecular frameworks with the potential for unique pharmacological profiles.

Conclusion: An Enduring Legacy in Chemical Synthesis

This compound, a molecule born from the foundational principles of pyrrole chemistry, continues to be a cornerstone in the edifice of modern organic synthesis. Its journey from a likely product of early explorations into pyrrole reactivity to a key building block in the development of life-saving medicines is a testament to the enduring power of fundamental chemical research. For researchers and scientists in the field of drug development, a deep understanding of the history, synthesis, and reactivity of this versatile intermediate is not merely an academic exercise, but a practical tool for the rational design and efficient synthesis of the next generation of therapeutic agents. The continued exploration of new synthetic routes to and novel applications for this and other substituted pyrroles will undoubtedly lead to further advancements in medicine and materials science.

References

"methyl 4-methyl-1H-pyrrole-2-carboxylate" CAS number 34402-78-3 properties

An In-Depth Technical Guide to Methyl 4-methyl-1H-pyrrole-2-carboxylate (CAS: 34402-78-3)

Prepared for: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of this compound, a key heterocyclic building block in modern organic synthesis and medicinal chemistry. As a substituted pyrrole, this compound offers a versatile scaffold for the development of complex molecular architectures, particularly in the pursuit of novel therapeutic agents and advanced materials. This guide synthesizes critical data on its chemical properties, synthesis, reactivity, and applications, grounded in authoritative sources to ensure scientific integrity.

Core Compound Identification and Properties

This compound is a distinct heterocyclic compound featuring a pyrrole core substituted with a methyl group at the 4-position and a methyl carboxylate group at the 2-position.[1] This arrangement of functional groups makes it a valuable intermediate for further chemical elaboration.[1]

| Identifier | Value | Source |

| CAS Number | 34402-78-3 | [1][2] |

| IUPAC Name | This compound | [1][2] |

| Molecular Formula | C₇H₉NO₂ | [1][2][3] |

| Molecular Weight | 139.15 g/mol | [1][2] |

| Synonyms | M4MP2C, methyl 4-methylpyrrole-2-carboxylate, 4-Methyl-1H-pyrrole-2-carboxylic Acid Methyl Ester | [1][2][3] |

| InChI Key | BMCUQYLZVGVDCW-UHFFFAOYSA-N | [1][2] |

| Canonical SMILES | CC1=CNC(=C1)C(=O)OC | [1] |

Physicochemical and Computed Characteristics

The physical and chemical properties of a compound dictate its handling, reactivity, and pharmacokinetic profile in drug development. Below is a summary of computed properties that provide insight into the molecule's behavior.

| Property | Value | Interpretation & Significance |

| XLogP3-AA | 1.3 | This value suggests moderate lipophilicity, indicating a reasonable balance between aqueous solubility and lipid membrane permeability, a crucial parameter in drug design. |

| Hydrogen Bond Donor Count | 1 | The single N-H group on the pyrrole ring can act as a hydrogen bond donor, enabling key interactions with biological targets like protein active sites.[2] |

| Hydrogen Bond Acceptor Count | 2 | The two oxygen atoms (one carbonyl, one ether) in the ester group can act as hydrogen bond acceptors, further contributing to molecular interactions.[2] |

| Topological Polar Surface Area | 42.1 Ų | This TPSA value is well within the range for good oral bioavailability according to Lipinski's Rule of Five, suggesting potential for development as an orally administered therapeutic.[2] |

| Rotatable Bond Count | 2 | The low number of rotatable bonds indicates a relatively rigid structure, which can be advantageous for binding affinity and reducing the entropic penalty upon binding to a target.[2] |

| Appearance | Neat | The compound is typically supplied as a solid. |

Note: Experimental data such as melting point and boiling point are not consistently published and should be confirmed via the supplier's Certificate of Analysis.

Synthesis and Chemical Reactivity

The utility of this compound stems from its accessibility through various synthetic routes and its predictable reactivity, allowing for its incorporation into larger, more complex molecules.

Synthetic Methodologies

Several established methods exist for the synthesis of this pyrrole derivative. The choice of method often depends on the availability of starting materials, desired scale, and required purity.

-

Direct Esterification: A straightforward approach involves the esterification of the parent carboxylic acid (4-methyl-1H-pyrrole-2-carboxylic acid) with methanol, typically under acidic conditions.[1] This method is favored for its simplicity and high atom economy.

-

Condensation Reactions: A classical route to the pyrrole core involves the condensation of 1,4-dicarbonyl compounds with primary amines or ammonia derivatives.[1]

-

Modern Synthetic Approaches: More advanced methods include multicomponent reactions (MCRs), which allow for the rapid assembly of complex pyrrole structures from three or more starting materials in a single step.[1] Isocyanide-based MCRs are particularly effective for producing polysubstituted pyrroles.[1]

Chemical Reactivity and Functionalization

The reactivity of this compound is governed by its three key functional components: the pyrrole ring, the N-H proton, and the methyl ester group.

-

Pyrrole Ring Electrophilic Substitution: The pyrrole ring is electron-rich and susceptible to electrophilic attack. The Vilsmeier-Haack reaction, for example, results in highly regioselective formylation at the 5-position (ortho to the nitrogen), a claim confirmed by advanced spectroscopic analyses.[1]

-

N-H Deprotonation/Substitution: The nitrogen proton is weakly acidic and can be removed by a suitable base, allowing for N-alkylation or N-acylation to introduce substituents on the nitrogen atom.

-

Ester Group Modification: The methyl ester is a versatile handle for further transformations. It can be hydrolyzed to the corresponding carboxylic acid, reduced to an alcohol, or converted to an amide via aminolysis, significantly expanding the synthetic possibilities.

Applications in Research and Drug Development

The unique structural features of this compound make it a valuable intermediate in several high-value research areas.

-

Medicinal Chemistry Intermediate: Its primary application is as a building block for synthesizing pharmaceuticals.[1] It is a documented reagent in the preparation of (E)-3-(2-(N-phenylcarbamoyl)vinyl)pyrrole-2-carboxylic acid derivatives, which have been investigated as a novel class of glycine site antagonists for potential neurological applications.[3][4] The broader pyrrole-2-carboxamide scaffold is crucial in the development of potent inhibitors against drug-resistant tuberculosis by targeting the mycobacterial membrane protein MmpL3.[5]

-

Organic Synthesis: Beyond pharmaceuticals, it is a versatile starting material for creating a wide range of substituted heterocyclic systems for agrochemicals and specialty chemicals.[1]

-

Material Science: Derivatives of this compound are being explored in the development of novel organic materials that possess specific electronic or optical properties for use in electronics and photonics.[1]

Safety, Handling, and Storage

Adherence to proper safety protocols is essential when handling this chemical. The compound is classified under the Globally Harmonized System (GHS) with specific hazard warnings.

| Hazard Class | GHS Code | Description |

| Skin Corrosion/Irritation | H315 (Category 2) | Causes skin irritation.[2] |

| Serious Eye Damage/Irritation | H319 (Category 2) | Causes serious eye irritation.[2] |

| Specific Target Organ Toxicity | H335 (Category 3) | May cause respiratory irritation.[2] |

Recommended Handling Protocol:

-

Engineering Controls: Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[6] Ensure eyewash stations and safety showers are readily accessible.[7]

-

Personal Protective Equipment (PPE):

-

Hygiene Measures: Wash hands and any exposed skin thoroughly after handling.[8] Do not eat, drink, or smoke in the laboratory.

-

Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[8] Keep away from strong oxidizing agents.[6][7]

-

Disposal: Dispose of waste materials in accordance with local, regional, and national regulations for chemical waste.[6]

Conclusion

This compound (CAS 34402-78-3) is a strategically important heterocyclic intermediate. Its well-defined physicochemical properties, versatile reactivity, and established synthetic pathways make it an invaluable tool for chemists in both academic and industrial settings. Its demonstrated utility in the synthesis of bioactive molecules, particularly as a scaffold for glycine site antagonists and anti-tuberculosis agents, underscores its significance in modern drug discovery and development programs. Proper adherence to safety and handling guidelines is mandatory to ensure its safe and effective use in the laboratory.

References

- 1. Buy this compound | 34402-78-3 [smolecule.com]

- 2. Methyl 4-methylpyrrole-2-carboxylate | C7H9NO2 | CID 205982 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Methyl 4-Methylpyrrole-2-carboxylate | CymitQuimica [cymitquimica.com]

- 4. This compound | 34402-78-3 [chemicalbook.com]

- 5. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CAS#:1196-90-3 | Methyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate | Chemsrc [chemsrc.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

A Theoretical Deep Dive: Unraveling the Electronic Structure of Methyl 4-methyl-1H-pyrrole-2-carboxylate for Advanced Drug Discovery

Abstract

This technical guide provides a comprehensive theoretical framework for investigating the electronic structure of methyl 4-methyl-1H-pyrrole-2-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. Pyrrole-based structures are integral to a vast array of biologically active molecules and pharmaceuticals.[1][2][3] A profound understanding of their electronic properties at a quantum mechanical level is paramount for rational drug design, enabling the prediction of molecular reactivity, intermolecular interactions, and metabolic stability. This document outlines a robust computational methodology, leveraging Density Functional Theory (DFT), to elucidate the intricate electronic landscape of this molecule. We will explore the significance of molecular orbital analysis, electrostatic potential mapping, and atomic charge distribution, providing researchers, scientists, and drug development professionals with a validated protocol for in-silico characterization.

Introduction: The Significance of Pyrrole Scaffolds in Modern Drug Development

The pyrrole nucleus is a cornerstone in the architecture of numerous natural products and synthetic pharmaceuticals, including heme, chlorophyll, and vitamin B12.[2] Its unique aromatic character and reactivity profile make it a versatile scaffold for designing molecules with diverse therapeutic applications.[1][3] The specific compound of interest, this compound (PubChem CID: 205982), features key substituents that modulate its electronic and steric properties.[4] The methyl group at the 4-position acts as an electron-donating group, influencing the electron density of the pyrrole ring, while the methyl carboxylate group at the 2-position is an electron-withdrawing group, which can significantly impact the molecule's reactivity and potential for hydrogen bonding.[5][6]

A thorough investigation of the electronic structure of this molecule is crucial for predicting its behavior in biological systems. Key electronic parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the distribution of electron density, and the molecular electrostatic potential (MEP) govern a molecule's susceptibility to electrophilic and nucleophilic attack, its ability to form non-covalent interactions with biological targets, and its overall pharmacokinetic profile.[7]

This guide presents a theoretical workflow to compute and analyze these critical electronic properties, providing a foundational understanding for further drug development efforts.

Theoretical Methodology: A Validated Computational Protocol

The following protocol outlines a step-by-step approach for the theoretical investigation of this compound's electronic structure using Density Functional Theory (DFT). DFT has been widely adopted for its favorable balance of computational cost and accuracy in describing the electronic properties of organic molecules.[8][9]

Molecular Geometry Optimization

The initial and most critical step is to obtain an accurate three-dimensional structure of the molecule at its lowest energy state.

Protocol:

-

Initial Structure Generation: Construct the 3D structure of this compound using molecular modeling software.

-

Computational Method Selection: Employ the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional. This functional has demonstrated high accuracy for a wide range of organic molecules.[6][7]

-

Basis Set Selection: Utilize the 6-311++G(d,p) basis set. The inclusion of diffuse functions (++) is important for accurately describing the lone pairs of electrons on the nitrogen and oxygen atoms, and polarization functions (d,p) are essential for capturing the anisotropic nature of the electron density around the atoms.[10]

-

Optimization and Frequency Calculation: Perform a full geometry optimization without any symmetry constraints. Following the optimization, a frequency calculation must be performed at the same level of theory to confirm that the obtained structure corresponds to a true energy minimum (i.e., no imaginary frequencies).[8]

Electronic Property Calculations

Once the optimized geometry is obtained, a series of single-point energy calculations are performed to derive the key electronic descriptors.

Protocol:

-

Molecular Orbital Analysis: Calculate the energies of the HOMO and LUMO. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability.[7]

-

Molecular Electrostatic Potential (MEP) Mapping: Generate the MEP surface. The MEP provides a visual representation of the charge distribution around the molecule, highlighting regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). This is invaluable for predicting sites of electrophilic and nucleophilic attack and for understanding non-covalent interactions.[6]

-

Mulliken Population Analysis: Calculate the Mulliken atomic charges. This analysis partitions the total electron density among the individual atoms in the molecule, providing insight into the local electronic environment of each atom.

Expected Results and In-Depth Discussion

The theoretical calculations will yield a wealth of quantitative and qualitative data that provide a deep understanding of the electronic character of this compound.

Optimized Molecular Geometry

The optimized geometry will provide precise bond lengths, bond angles, and dihedral angles. It is expected that the pyrrole ring will be largely planar, consistent with its aromatic character.[5] The presence of the electron-withdrawing carboxylate group may lead to a slight asymmetry in the N1-C2 and N1-C5 bond lengths of the pyrrole ring.[6]

Molecular Orbital Analysis

The HOMO and LUMO are key to understanding the molecule's reactivity. For pyrrole derivatives, the HOMO is typically a π-orbital delocalized over the pyrrole ring, indicating that the ring is the primary site for electrophilic attack. The LUMO is also expected to be a π*-orbital, with significant contributions from the carboxylate group, suggesting that this group is a likely site for nucleophilic attack.

| Parameter | Expected Significance |

| HOMO Energy | Indicates the molecule's ionization potential and susceptibility to oxidation. |

| LUMO Energy | Relates to the molecule's electron affinity and susceptibility to reduction. |

| HOMO-LUMO Gap | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

Molecular Electrostatic Potential (MEP)

The MEP map will visually confirm the electronic landscape predicted by the substituent effects. The region around the carbonyl oxygen of the carboxylate group and the nitrogen atom of the pyrrole ring are expected to exhibit a negative electrostatic potential, making them attractive sites for electrophiles and hydrogen bond donors. Conversely, the hydrogen atom attached to the pyrrole nitrogen is expected to have a positive potential, indicating its acidity.[11]

Mulliken Atomic Charges

The Mulliken charge analysis will provide a quantitative measure of the electron distribution. It is anticipated that the oxygen atoms of the carboxylate group will carry significant negative charges, while the carbonyl carbon will be positively charged. The nitrogen atom of the pyrrole ring is also expected to have a negative charge.

Visualization of Computational Workflow and Molecular Properties

To enhance clarity, the computational workflow and key molecular properties are represented using diagrams.

References

- 1. researchgate.net [researchgate.net]

- 2. api.pageplace.de [api.pageplace.de]

- 3. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) DOI:10.1039/C4RA15710A [pubs.rsc.org]

- 4. Methyl 4-methylpyrrole-2-carboxylate | C7H9NO2 | CID 205982 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. biosynce.com [biosynce.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. hilarispublisher.com [hilarispublisher.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

A Comprehensive Technical Guide to the Physical Properties of Methyl 4-methyl-1H-pyrrole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the critical physical properties of methyl 4-methyl-1H-pyrrole-2-carboxylate, a key heterocyclic building block in medicinal chemistry and materials science. An understanding of its melting and boiling points is fundamental for its purification, chemical manipulation, and formulation into more complex, high-value molecules.

Introduction: The Significance of a Versatile Pyrrole Intermediate

This compound (CAS No. 34402-78-3) is a substituted pyrrole derivative. The pyrrole ring is a privileged scaffold in numerous biologically active compounds and pharmaceuticals. Consequently, this molecule serves as a valuable starting material and intermediate in the synthesis of a wide array of target structures.

The physical properties of a compound, such as its melting and boiling points, are not mere data points; they are direct reflections of the molecule's structure and the intermolecular forces that govern its solid and liquid states. For the laboratory scientist and the process chemist, these properties are critical for:

-

Purity Assessment: A sharp, well-defined melting point is a primary indicator of a compound's purity.

-

Purification Strategy: Knowledge of the melting point is essential for purification by recrystallization, while the boiling point is crucial for purification via distillation.

-

Reaction Condition Design: Understanding the thermal stability of the compound, as indicated by its boiling point, is vital for designing safe and effective reaction protocols.

-

Material Handling and Storage: These properties inform the appropriate conditions for storage to ensure the long-term stability of the compound.

Core Physical and Chemical Properties

The fundamental physical characteristics of this compound are summarized below.

| Property | Value | Source |

| Melting Point | 73-74 °C | [1] |

| Boiling Point | 250.2 ± 20.0 °C (at 760 Torr) | [1] |

| Molecular Formula | C₇H₉NO₂ | [2] |

| Molecular Weight | 139.15 g/mol | |

| CAS Number | 34402-78-3 | [1][2][3][4] |

In-Depth Analysis of Thermal Properties

Melting Point: A Gateway to Purity and Crystal Structure

The reported melting point of this compound is 73-74°C.[1] A narrow melting range, such as the one reported, is indicative of a high degree of purity for a crystalline solid. The process of melting involves providing sufficient thermal energy to overcome the forces holding the molecules in a fixed crystal lattice. For pyrrole derivatives, these forces include:

-

Hydrogen Bonding: The N-H bond of the pyrrole ring is a key contributor to intermolecular hydrogen bonding, which can lead to a relatively high melting point compared to analogous compounds lacking this feature.[5]

-

Dipole-Dipole Interactions: The ester functionality and the inherent dipole of the pyrrole ring contribute to electrostatic attractions between molecules.

-

Van der Waals Forces: These ubiquitous, weaker forces also play a role in the overall crystal packing.

The presence of impurities disrupts the regularity of the crystal lattice, which typically results in a lower and broader melting point range. Therefore, the experimental determination of the melting point is a foundational technique in the characterization and quality control of this compound.

Boiling Point: Understanding Liquid Phase Cohesion and Volatility

The boiling point of this compound has been reported as approximately 250.2°C at standard atmospheric pressure (760 Torr).[1] This relatively high boiling point is consistent with the presence of strong intermolecular forces, particularly hydrogen bonding, which must be overcome for the molecules to transition from the liquid to the gaseous phase.[5]

It is crucial to note that the boiling point is pressure-dependent. At reduced pressures, the boiling point will be significantly lower, a principle that is often exploited for the purification of thermally sensitive compounds by vacuum distillation.

Experimental Determination Protocols

The following sections provide detailed, field-proven methodologies for the accurate determination of the melting and boiling points of this compound.

Protocol for Melting Point Determination (Capillary Method)

This method is the standard for obtaining an accurate melting point range. It relies on slow heating of a small, packed sample and careful observation of the phase transition.

Step-by-Step Methodology:

-

Sample Preparation: Ensure the sample of this compound is completely dry and finely powdered.

-

Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Invert the tube and tap the sealed end gently on a hard surface to pack the sample into the bottom. A sample height of 1-2 mm is ideal.[6]

-

Apparatus Setup: Place the loaded capillary tube into the sample holder of a melting point apparatus. Ensure the thermometer or temperature probe is correctly positioned.

-

Heating:

-

If the approximate melting point is known (around 73°C), heat the apparatus rapidly to about 60°C.

-

Once within 10-15°C of the expected melting point, reduce the heating rate to 1-2°C per minute. A slow heating rate is critical for thermal equilibrium and an accurate reading.[6]

-

-

Observation and Recording:

-

Record the temperature at which the first drop of liquid appears. This is the lower end of the melting range.

-

Continue slow heating and record the temperature at which the last crystal of the solid melts. This is the upper end of the melting range.[6]

-

Workflow Diagram: Melting Point Determination

Caption: Workflow for Capillary Melting Point Determination.

Protocol for Boiling Point Determination (Reflux Method)

The reflux method provides an accurate boiling point measurement using a small amount of material. It ensures that the thermometer is in equilibrium with the vapor of the boiling liquid.[7]

Step-by-Step Methodology:

-

Apparatus Assembly:

-

Place approximately 5 mL of this compound and a few boiling chips or a small stir bar into a small round-bottom flask.

-

Attach a condenser vertically to the flask.

-

Connect the condenser to a circulating water source (water in at the bottom, out at the top).

-

-

Thermometer Placement: Suspend a thermometer inside the apparatus so that the top of the bulb is level with the bottom of the condenser's side arm or, in a simple reflux setup, just below the bottom of the condenser. The thermometer should measure the temperature of the vapor, not the liquid itself, to avoid readings skewed by superheating.[7]

-

Heating: Gently heat the flask using a heating mantle or sand bath. The liquid should come to a steady boil, and a "reflux ring" of condensing vapor should be visible on the walls of the condenser.

-

Equilibration and Measurement: Allow the system to reflux for several minutes until the temperature reading on the thermometer stabilizes. This stable temperature is the boiling point of the liquid at the current atmospheric pressure.

-

Pressure Recording: Record the barometric pressure at the time of the experiment, as the boiling point is dependent on it.

Workflow Diagram: Boiling Point Determination by Reflux

Caption: Workflow for Boiling Point Determination via the Reflux Method.

Conclusion

The physical properties of this compound, particularly its melting point of 73-74°C and boiling point of ~250°C, are defining characteristics that dictate its handling, purification, and use in synthetic chemistry. The well-defined melting point suggests a stable crystalline solid at room temperature, while the high boiling point reflects significant intermolecular forces. For professionals in drug discovery and development, a thorough understanding and precise measurement of these properties are indispensable for ensuring the quality of intermediates and the successful outcome of complex synthetic campaigns.

References

- 1. This compound CAS#: 34402-78-3 [chemicalbook.com]

- 2. Methyl 4-methylpyrrole-2-carboxylate | C7H9NO2 | CID 205982 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 34402-78-3 [chemicalbook.com]

- 4. This compound | 34402-78-3 [chemicalbook.com]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to Methyl 4-methyl-1H-pyrrole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of methyl 4-methyl-1H-pyrrole-2-carboxylate, a heterocyclic compound of significant interest in organic synthesis and medicinal chemistry. We will delve into its fundamental properties, synthesis, and diverse applications, offering field-proven insights to empower researchers in their scientific endeavors.

Core Molecular Attributes

This compound is a substituted pyrrole, a class of five-membered aromatic heterocyclic organic compounds. The strategic placement of a methyl group at the 4-position and a methyl carboxylate group at the 2-position makes it a versatile building block in the synthesis of more complex molecules.[1]

Molecular Formula and Weight

The chemical formula for this compound is C₇H₉NO₂ .[1][2] Its molecular weight is 139.15 g/mol .[1][2]

Chemical Structure

The structure of this compound is characterized by a central pyrrole ring.

Caption: 2D structure of this compound.

Physicochemical and Safety Data

A thorough understanding of the physicochemical properties and safety profile of a compound is paramount for its effective and safe handling in a laboratory setting.

Key Properties

| Property | Value | Source |

| Molecular Formula | C₇H₉NO₂ | [1][2] |

| Molecular Weight | 139.15 g/mol | [1][2] |

| CAS Number | 34402-78-3 | [2] |

| IUPAC Name | This compound | [2] |

GHS Hazard Information

This compound is classified with the following hazards:

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[2]

Precautionary Statements: Standard precautions for handling irritating chemicals should be observed, including the use of personal protective equipment such as gloves and safety glasses.[2] Work should be conducted in a well-ventilated area.

Synthesis and Methodologies

The synthesis of this compound can be achieved through various synthetic routes. The choice of method often depends on the availability of starting materials, desired scale, and required purity.

Common Synthetic Approaches

Several strategies are employed for the synthesis of this pyrrole derivative:

-

Condensation Reactions: A prevalent method involves the condensation of 1,4-dicarbonyl compounds with primary amines.[1] This classical approach, known as the Paal-Knorr synthesis, is a reliable route to substituted pyrroles.

-

Reactions with Isoxazoles: Another synthetic pathway utilizes the reaction of isoxazoles with malononitrile in the presence of a catalyst, such as iron(II) salts, to form the pyrrole ring.[1]

-

Direct Esterification: The compound can also be synthesized via the direct esterification of 4-methyl-1H-pyrrole-2-carboxylic acid with methanol under acidic conditions.[1]

-

Vilsmeier-Haack Reaction: The Vilsmeier-Haack protocol can be used to functionalize a pre-existing pyrrole ring, demonstrating high regioselectivity.[1]

Caption: A simplified workflow for the Paal-Knorr synthesis of the target compound.

Exemplary Experimental Protocol: Paal-Knorr Synthesis

This protocol provides a generalized procedure for the synthesis of a substituted pyrrole. Note: This is an illustrative example and may require optimization for specific substrates and scales.

-

Reaction Setup: To a solution of the appropriate 1,4-dicarbonyl compound in a suitable solvent (e.g., toluene or acetic acid), add an equimolar amount of the primary amine.

-

Reaction Conditions: Heat the reaction mixture to reflux for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

-

Purification: The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure this compound.

-

Characterization: Confirm the identity and purity of the final product using spectroscopic methods such as NMR (¹H and ¹³C), IR, and mass spectrometry.

Applications in Research and Development

The unique structural features of this compound make it a valuable intermediate in various scientific domains.

Pharmaceutical and Agrochemical Synthesis

This compound serves as a crucial building block in the synthesis of a wide array of pharmaceuticals and agrochemicals.[1] The pyrrole scaffold is a common motif in many biologically active molecules. For instance, it is a useful reagent for the preparation of (E)-3-(2-(N-phenylcarbamoyl)vinyl)pyrrole-2-carboxylic acid derivatives, which are a novel class of glycine site antagonists.[3]

Material Science

Derivatives of this compound are utilized in the development of new materials with tailored electronic or optical properties.[1] The electron-rich nature of the pyrrole ring makes it suitable for incorporation into conductive polymers and organic electronic devices.

Biological Research

The potential biological activities of this compound and its derivatives make them subjects of interest in drug discovery and biological research.[1]

Spectroscopic Characterization

Spectroscopic data is essential for the unambiguous identification and quality control of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra provide detailed information about the molecular structure. The chemical shifts and coupling constants of the protons and carbons are characteristic of the substituted pyrrole ring.

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. The exact mass can be determined using high-resolution mass spectrometry (HRMS).

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule, such as the N-H stretch of the pyrrole ring and the C=O stretch of the ester group.

Conclusion

This compound is a versatile and valuable chemical entity with a broad spectrum of applications in scientific research and development. Its utility as a synthetic intermediate in the creation of novel pharmaceuticals, agrochemicals, and advanced materials is well-established. A comprehensive understanding of its synthesis, properties, and safe handling is crucial for harnessing its full potential in the laboratory.

References

An In-Depth Technical Guide to Methyl 4-Methyl-1H-pyrrole-2-carboxylate: Synthesis, Characterization, and Applications

Introduction

Methyl 4-methyl-1H-pyrrole-2-carboxylate is a heterocyclic compound of significant interest to researchers in medicinal chemistry, drug development, and materials science. Its rigid, aromatic pyrrole core, substituted with both an electron-withdrawing methyl ester group and an electron-donating methyl group, provides a versatile scaffold for the synthesis of complex molecular architectures. This guide offers a comprehensive overview of its nomenclature, physicochemical properties, synthesis, reactivity, and key applications, with a focus on providing actionable insights for laboratory professionals. The pyrrole-2-carboxylate moiety is a recognized pharmacophore, integral to the structure of numerous biologically active molecules, making this compound a valuable starting material for drug discovery programs.[1]

Part 1: Nomenclature and Chemical Identity

The unambiguous identification of a chemical entity is paramount for scientific communication and reproducibility. This section details the IUPAC-sanctioned name and common synonyms for the title compound.

IUPAC Name: this compound[2]

Synonyms:

-

Methyl 4-methylpyrrole-2-carboxylate[2]

-

4-Methyl-2-pyrrolecarboxylate methyl ester

-

1H-Pyrrole-2-carboxylic acid, 4-methyl-, methyl ester[2]

-

M4MP2C[2]

Key Identifiers:

-

CAS Number: 34402-78-3[2]

-

Molecular Formula: C₇H₉NO₂[2]

-

Molecular Weight: 139.15 g/mol [2]

-

SMILES: CC1=CNC(=C1)C(=O)OC[2]

-

InChI Key: BMCUQYLZVGVDCW-UHFFFAOYSA-N[2]

Part 2: Physicochemical and Safety Data

Understanding the physical properties and safety profile of a compound is a prerequisite for its handling, storage, and use in experimental design.

Physicochemical Properties

The data presented below combines experimentally determined values with well-regarded computational predictions.

| Property | Value | Source |

| Appearance | Solid | - |

| Melting Point | 73-74 °C (recrystallized from cyclohexane) | ChemicalBook[2] |

| Boiling Point | 250.2 ± 20.0 °C at 760 Torr | Predicted, ChemicalBook[2] |

| Density | 1.141 ± 0.06 g/cm³ at 20 °C | Predicted, ChemicalBook[2] |

| Flash Point | 105.1 ± 21.8 °C | Predicted, ChemicalBook[2] |

| Storage Temperature | Room Temperature, Sealed in dry conditions | ChemicalBook[2] |

Safety and Hazard Information

According to the Globally Harmonized System (GHS), this compound is classified with the following hazards. Adherence to standard laboratory safety protocols, including the use of personal protective equipment (PPE), is mandatory.

-

Pictogram: GHS07 (Exclamation Mark)

-

Signal Word: Warning

-

Hazard Statements:

-

Precautionary Statements: P261, P264, P280, P302+P352, P305+P351+P338, P405, P501[2]

Part 3: Synthesis and Characterization

The reliable synthesis and unambiguous characterization of this compound are crucial for its application in research. This section details a validated synthetic protocol and the expected analytical data for structural confirmation.

Recommended Synthetic Protocol: From 4-Oxoproline Esters

A robust and well-documented method for synthesizing 4-substituted pyrrole-2-carboxylates involves the conversion of 4-oxoproline esters. This approach offers good control over the substitution pattern and proceeds through a Grignard reaction followed by a base-mediated aromatization.

The following protocol is adapted from the work of Arakawa et al., which provides a field-proven methodology for accessing this class of compounds.[3]

Workflow Overview:

Step-by-Step Methodology:

-

Grignard Reaction:

-

To a solution of an N-protected 4-oxoproline methyl ester in anhydrous tetrahydrofuran (THF) cooled to 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of methylmagnesium bromide (typically 1.1 to 1.5 equivalents) dropwise.

-

Causality: The Grignard reagent, a potent nucleophile, attacks the electrophilic ketone carbonyl at the C4 position of the proline ring. The N-protecting group (e.g., Boc or Cbz) prevents side reactions at the nitrogen.

-

Allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature and monitor by TLC until the starting material is consumed.

-

Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the product into an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 4-hydroxy-4-methylproline intermediate.

-

-

Aromatization:

-

Dissolve the crude intermediate from the previous step in a suitable high-boiling solvent (e.g., toluene or xylene).

-

Add a non-nucleophilic base (e.g., DBU or potassium tert-butoxide, KOtBu).

-

Causality: The base facilitates an elimination cascade. Deprotonation of the C5 proton initiates the elimination of the C4-hydroxyl group and the N-protecting group, driving the formation of the thermodynamically stable aromatic pyrrole ring.

-

Heat the mixture to reflux and monitor the reaction by TLC.

-

Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.

-

Dry the organic phase, concentrate, and purify the residue by silica gel column chromatography to afford this compound.

-

Spectroscopic Characterization

Confirmation of the molecular structure is typically achieved through a combination of NMR and IR spectroscopy, and mass spectrometry. The expected spectral data, based on the compound's structure and published literature, are as follows. Authoritative spectral data for this compound can be found in the work of Walizei and Breitmaier (1989).

-

¹H NMR (Proton NMR):

-

A broad singlet corresponding to the N-H proton of the pyrrole ring.

-

Two distinct signals in the aromatic region for the C3-H and C5-H protons, likely appearing as doublets or multiplets due to small couplings.

-

A singlet for the methyl ester (-OCH₃) protons.

-

A singlet for the C4-methyl (-CH₃) protons.

-

-

¹³C NMR (Carbon NMR):

-

A signal for the ester carbonyl carbon (C=O).

-

Four signals corresponding to the four carbons of the pyrrole ring (C2, C3, C4, C5).

-

A signal for the methyl ester carbon (-OCH₃).

-

A signal for the C4-methyl carbon (-CH₃).

-

-

IR Spectroscopy:

-

A characteristic N-H stretching band for the pyrrole amine.

-

A strong C=O stretching band for the ester carbonyl group.

-

C-H stretching bands for the aromatic and methyl groups.

-

C=C stretching bands associated with the pyrrole ring.

-

Part 4: Chemical Reactivity and Mechanistic Insights

The synthetic utility of this compound stems from the distinct reactivity of its functional groups and the pyrrole core.

Oxidation of the C4-Methyl Group with DDQ

The methyl group at the C4 position can be selectively oxidized. A particularly effective reagent for this transformation is 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). The outcome of the reaction is dependent on the nucleophile present in the reaction medium.

Mechanism: The reaction proceeds via a hydride abstraction mechanism. DDQ, a potent electron acceptor, abstracts a hydride ion (H⁻) from the benzylic-like methyl group to form a stabilized carbocation intermediate. This intermediate is then trapped by a nucleophile.

-

In the presence of methanol (MeOH): The carbocation is trapped by methanol, and further oxidation leads to the formation of a 4-formyl group, which is then converted to a methyl ester, ultimately yielding a pyrrole-2,4-dicarboxylate.

-

In the presence of acetic acid (AcOH): The intermediate is trapped by acetate to yield a 4-(acetoxymethyl)pyrrole derivative.

This regioselective oxidation provides a strategic route to introduce further functionality at the C4 position, expanding the synthetic possibilities of the scaffold.

Part 5: Applications in Drug Discovery and Development

The pyrrole-2-carboxylate scaffold is a privileged structure in medicinal chemistry. This compound serves as a key building block in the synthesis of compounds targeting a range of diseases.

Precursor to Glycine Site Antagonists for the NMDA Receptor

The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate receptor involved in synaptic plasticity and memory function. However, its overactivation is implicated in neurodegenerative diseases. The receptor possesses a co-agonist binding site for glycine, and antagonists of this site are of significant therapeutic interest.

This compound is a documented precursor for a novel class of potent glycine site antagonists.[4] The synthetic sequence typically involves functionalization at the C3 position (e.g., via formylation followed by a Knoevenagel-Döbner condensation) and subsequent elaboration to yield compounds like (E)-3-(2-(N-phenylcarbamoyl)vinyl)pyrrole-2-carboxylic acid derivatives. These molecules have demonstrated high affinity for the strychnine-insensitive glycine-binding site and have shown efficacy in animal models of NMDA-induced convulsions.[4]

Scaffold for MmpL3 Inhibitors Against Tuberculosis

Tuberculosis, caused by Mycobacterium tuberculosis, remains a global health crisis, exacerbated by the rise of drug-resistant strains. The Mycobacterial Membrane Protein Large 3 (MmpL3) is an essential transporter involved in building the mycobacterial cell wall, making it a prime target for novel antitubercular agents.

Recent research has identified the pyrrole-2-carboxamide core as a potent scaffold for MmpL3 inhibitors.[1] Starting from substituted pyrrole-2-carboxylates, including derivatives analogous to the title compound, medicinal chemists have developed a series of potent inhibitors. The synthesis involves the hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by amide coupling with various amines to explore the structure-activity relationship (SAR). This work highlights the value of the pyrrole-2-carboxylate template in generating new leads for infectious disease therapy.[1]

Conclusion

This compound is a synthetically accessible and highly versatile building block for chemical and pharmaceutical research. Its well-defined physicochemical properties, established synthetic routes, and predictable reactivity make it a reliable component in multi-step syntheses. Its demonstrated utility as a precursor to potent NMDA receptor antagonists and MmpL3 inhibitors underscores its importance in modern drug discovery. This guide provides the foundational knowledge required for researchers to confidently incorporate this valuable compound into their synthetic and medicinal chemistry programs.

References

- 1. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Methyl 4-methylpyrrole-2-carboxylate | C7H9NO2 | CID 205982 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes: Methyl 4-Methyl-1H-pyrrole-2-carboxylate as a Versatile Building Block in Total Synthesis

Introduction: The Strategic Value of a Substituted Pyrrole

In the intricate field of natural product synthesis and drug development, the strategic selection of starting materials is paramount. Methyl 4-methyl-1H-pyrrole-2-carboxylate emerges as a highly valuable and versatile building block. Its inherent structural features—a nucleophilic aromatic ring, differentiated substitution at the 2- and 4-positions, and an ester functionality amenable to various transformations—provide a powerful platform for the construction of complex molecular architectures. This guide provides an in-depth exploration of its properties, reactivity, and application in key synthetic transformations, offering detailed protocols for its use in the synthesis of advanced intermediates. The pyrrole core is a ubiquitous motif in a vast array of biologically active natural products, including the lamellarin and ningalin families of marine alkaloids, which exhibit potent cytotoxic and multidrug resistance reversal activities.[1][2] The strategic incorporation of this compound allows for the efficient and controlled elaboration of these complex polycyclic systems.